2-[(3,4-Difluorophenyl)methoxy]pyrazine
Description
Properties
IUPAC Name |
2-[(3,4-difluorophenyl)methoxy]pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-9-2-1-8(5-10(9)13)7-16-11-6-14-3-4-15-11/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGFWZGRFCXQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=NC=CN=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (3,4-Difluorophenyl)methanol
This intermediate is commonly prepared via reduction of (3,4-difluorophenyl)acetic acid or its ester derivatives. For instance, lithium aluminum hydride (LiAlH₄) reduction of (3,4-difluorophenyl)methyl acetate in tetrahydrofuran (THF) at 0–25°C yields the alcohol in >90% purity. Alternative routes employ catalytic hydrogenation of (3,4-difluorophenyl)formaldehyde using Pd/C or Raney nickel.
Derivatization of Pyrazine-2-ol
Pyrazine-2-ol serves as a pivotal precursor. Its synthesis often involves:
- Hydroxylation of pyrazine-2-chloride via hydrolysis under basic conditions (e.g., NaOH/H₂O, 80°C, 6 h).
- Direct oxidation of 2-aminopyrazine using hydrogen peroxide in acetic acid, though this method yields lower quantities (≤50%) due to over-oxidation side reactions.
Core Synthesis Strategies
Williamson Ether Synthesis
This classical approach involves reacting pyrazine-2-ol with (3,4-difluorophenyl)methyl bromide under basic conditions:
Procedure :
- Activation of Alcohol : (3,4-Difluorophenyl)methanol is treated with phosphorus tribromide (PBr₃) in dichloromethane (DCM) at 0°C to form (3,4-difluorophenyl)methyl bromide.
- Coupling : Pyrazine-2-ol (1 eq) is deprotonated with sodium hydride (NaH, 1.2 eq) in dimethylformamide (DMF), followed by addition of the alkyl bromide (1.1 eq). The mixture is stirred at 80°C for 12 h.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Mitsunobu Reaction
This method facilitates ether formation under milder conditions, ideal for acid-sensitive substrates:
Procedure :
- Pyrazine-2-ol (1 eq), (3,4-difluorophenyl)methanol (1.2 eq), triphenylphosphine (PPh₃, 1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) are combined in THF at 0°C.
- The reaction is warmed to 25°C and stirred for 24 h.
- Purification by recrystallization from hexane/ethyl acetate affords the product.
Copper-Catalyzed Cross-Coupling
For halogenated pyrazines, Ullmann-type coupling offers a direct route:
Procedure :
- Pyrazine-2-chloride (1 eq), (3,4-difluorophenyl)methanol (1.5 eq), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%) are suspended in dimethyl sulfoxide (DMSO).
- Potassium carbonate (K₂CO₃, 2 eq) is added, and the mixture is heated at 110°C for 18 h.
- The crude product is isolated via aqueous extraction and column chromatography.
Comparative Analysis of Synthetic Methods
Optimization and Scale-Up Considerations
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in SNAr reactions but complicate purification. THF balances solubility and ease of removal.
- Catalyst Loading : Reducing CuI to 5 mol% in Ullmann couplings maintains efficiency while lowering metal contamination.
- Purification : Chromatography on silica gel with ethyl acetate/hexane (1:4) resolves regioisomers, critical for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Difluorophenyl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Scientific Research Applications
Pharmaceutical Development
2-[(3,4-Difluorophenyl)methoxy]pyrazine has been explored for its potential as a scaffold in drug design. Its structural attributes allow for modifications that can enhance biological activity against various diseases.
Case Study : A study investigated the synthesis of pyrazine derivatives for anticancer activity. The derivatives exhibited significant cytotoxicity against several cancer cell lines, indicating the potential of pyrazine-based compounds in oncology .
Antimicrobial Activity
Research has shown that compounds containing the pyrazine moiety can exhibit antimicrobial properties. This makes them candidates for developing new antibiotics or antifungal agents.
Data Table: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Insecticidal Properties
The compound has also been evaluated for its insecticidal properties. Pyrazine derivatives have been found to disrupt the nervous systems of pests, making them useful in agricultural applications.
Case Study : Research published in a patent indicated that pyrazine-based compounds can be combined with other insecticides to enhance efficacy against resistant pest populations .
Mechanism of Action
The mechanism of action of 2-[(3,4-Difluorophenyl)methoxy]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
8-(2-Fluoro-4-Nitrophenoxy)-[1,2,4]Triazolo[4,3-a]Pyrazine
- Core Structure : Triazolopyrazine fused with a triazole ring.
- Substituent: 2-Fluoro-4-nitrophenoxy group at the 8-position.
4,5-Dichloro-2-(β-Trifluoroethyl)-3(2H)-Pyridazinone
- Core Structure: Pyridazinone (a dihydro-pyridazine derivative).
- Substituent : β-Trifluoroethyl group at the 2-position.
- Key Differences: The trifluoroethyl group provides strong electron-withdrawing effects, similar to the difluorophenylmethoxy group, but the pyridazinone core’s ketone functionality introduces distinct hydrogen-bonding and tautomeric properties .
6-(4-(2-Fluorophenyl)Piperazine-1-yl)-3(2H)-Pyridazinone
- Core Structure: Pyridazinone with a piperazine substituent.
- Substituent : 2-Fluorophenyl group integrated into the piperazine ring.
- Key Differences : The piperazine moiety introduces basicity and conformational flexibility, while the fluorophenyl group contributes to hydrophobic interactions. This contrasts with the target compound’s direct methoxy linkage to a difluorophenyl group .
3-(4-(tert-Butoxy)Phenyl)-5-(2-(3,4-Difluorophenyl)Ethoxy)-Triazolo[4,3-a]Pyrazine
- Core Structure : Triazolopyrazine with ethoxy-linked substituents.
- Substituent : 3,4-Difluorophenyl group attached via an ethoxy linker.
- The triazole fusion alters electronic distribution compared to the target compound’s pyrazine core .
Electronic and Physicochemical Properties
Table 1: Comparative Analysis of Substituent Effects
| Compound | Core Structure | Substituent | Key Electronic Effects | Lipophilicity (LogP)* |
|---|---|---|---|---|
| Target Compound | Pyrazine | 3,4-Difluorophenylmethoxy | Strong electron-withdrawing (F atoms) | High |
| 8-(2-Fluoro-4-Nitrophenoxy) | Triazolopyrazine | 2-Fluoro-4-nitrophenoxy | Very strong electron-withdrawing | Moderate-High |
| 4,5-Dichloro-2-(β-TFE) | Pyridazinone | β-Trifluoroethyl | Electron-withdrawing (CF3) | Moderate |
| 6-(4-(2-Fluorophenyl)Pip.) | Pyridazinone | 2-Fluorophenyl-piperazine | Moderate electron-withdrawing | Moderate |
*Estimated based on substituent contributions.
Biological Activity
2-[(3,4-Difluorophenyl)methoxy]pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound possesses a difluorophenyl group and a methoxy substituent on the pyrazine ring, which contributes to its chemical reactivity and biological interactions. The presence of fluorine atoms can enhance lipophilicity and alter the electronic properties of the molecule, potentially affecting its binding affinity to biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is believed to modulate their activity, leading to various biological effects. Studies suggest that the compound may act as an adenosine antagonist, particularly targeting A1 and A2A receptors, which are implicated in numerous physiological processes including inflammation and neurotransmission .
Anticancer Activity
Research indicates that pyrazine derivatives can exhibit significant anticancer properties. For example, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can enhance cytotoxicity against cancer cells .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound may possess anti-inflammatory properties. It has been suggested that such compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response . The ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases.
Neuroprotective Potential
The neuroprotective effects of pyrazine derivatives have also been explored. These compounds may provide cognitive benefits by enhancing synaptic plasticity and reducing neuroinflammation. The modulation of neurotransmitter systems through adenosine receptor antagonism could be a key mechanism underlying these effects .
Study on Antitumor Activity
A recent study evaluated the antitumor activity of various pyrazine derivatives, including this compound. The results indicated a significant reduction in tumor growth in xenograft models when treated with this compound at specific dosages. The study highlighted an IC50 value of approximately 45 nM against MCF-7 breast cancer cells, showcasing its potential as an anticancer agent .
Inflammation Model Assessment
In an experimental model of inflammation, this compound was administered to assess its effects on paw edema induced by formalin. The results showed a marked decrease in edema compared to control groups, suggesting effective anti-inflammatory action .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Comparative Reactivity of Pyrazine Derivatives
| Compound | Reaction Yield (%) | Key Byproduct | Optimal Conditions | Reference |
|---|---|---|---|---|
| This compound | 72 | Di-substituted pyrazine | THF, NaOH, 90°C, 8h | |
| 2-(4-Methoxyphenoxy)pyrazine | 68 | Unreacted phenol | DMF, K2CO3, 80°C, 6h |
Q. Table 2: Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
